Phenocoll salicylate

Description

Salicylate derivatives are a class of aromatic compounds characterized by a 2-hydroxybenzoic acid backbone. These compounds exhibit diverse pharmacological, industrial, and biochemical applications, ranging from anti-inflammatory agents to fragrance components. Below, we analyze these compounds in detail, focusing on their chemical properties, biological activities, and industrial applications.

Properties

CAS No. |

140-47-6 |

|---|---|

Molecular Formula |

C17H20N2O5 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

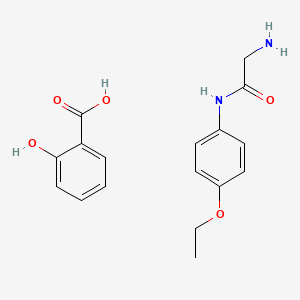

2-amino-N-(4-ethoxyphenyl)acetamide;2-hydroxybenzoic acid |

InChI |

InChI=1S/C10H14N2O2.C7H6O3/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11;8-6-4-2-1-3-5(6)7(9)10/h3-6H,2,7,11H2,1H3,(H,12,13);1-4,8H,(H,9,10) |

InChI Key |

ZNKNNNQICGTHFX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN.C1=CC=C(C(=C1)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenocoll salicylate can be synthesized by reacting phenocoll with salicylic acid. The reaction typically involves heating the two compounds together in the presence of an acid catalyst. The process can be summarized as follows:

Step 1: Dissolve phenocoll in an appropriate solvent such as ethanol.

Step 2: Add salicylic acid to the solution.

Step 3: Heat the mixture to a temperature of around 100°C while stirring continuously.

Step 4: Add an acid catalyst, such as hydrochloric acid, to facilitate the reaction.

Step 5: After the reaction is complete, cool the mixture and filter the precipitated this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: Phenocoll salicylate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce phenocoll and salicylic acid.

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding oxidized products.

Substitution: The compound can undergo substitution reactions where the amino group or the ethoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Water, hydrochloric acid or sodium hydroxide, temperature around 60-80°C.

Oxidation: Potassium permanganate, acidic or basic medium, temperature around 50-70°C.

Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.

Major Products Formed:

Hydrolysis: Phenocoll and salicylic acid.

Oxidation: Oxidized derivatives of this compound.

Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Phenocoll salicylate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

Medicine: Investigated for its analgesic and antipyretic properties, as well as its potential use in treating inflammatory conditions.

Industry: Utilized in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

Phenocoll salicylate exerts its effects primarily through the inhibition of the enzyme cyclooxygenase (COX). This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By decreasing prostaglandin levels, this compound effectively alleviates pain and reduces fever. The molecular targets involved include COX-1 and COX-2 enzymes, which are key players in the inflammatory pathway.

Comparison with Similar Compounds

Critical Research Findings and Contradictions

- Uncoupling Efficacy : Sodium salicylate and aspirin uncouple mitochondria at toxic doses (5–10 mM), whereas salsalate achieves therapeutic effects at lower concentrations .

- Enzymatic Interference : Salicylate hydroxylation by cytochrome P-450 complicates its use as a hydroxyl radical probe in vivo, unlike D-phenylalanine .

Q & A

Q. What are the most reliable synthetic pathways for Phenocoll salicylate, and how do their yields and purity compare?

Methodological Answer: this compound synthesis typically involves esterification or transesterification. For esterification, salicylic acid reacts with Phenocoll alcohol under acidic catalysis (e.g., sulfuric acid), while transesterification employs a phenolic ester precursor. Yield optimization requires controlled temperature (80–100°C) and inert atmospheres to prevent oxidation. Post-synthesis purification via column chromatography or recrystallization (using ethanol-water mixtures) ensures >95% purity. Comparative studies should include reaction kinetics and impurity profiling via HPLC .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 300 nm) is preferred for its specificity in separating this compound from metabolites. For trace analysis, LC-MS/MS offers higher sensitivity (LOD ≤ 0.1 ng/mL). Enzymatic assays, such as salicylate hydroxylase-based methods (measuring NADH depletion at 340 nm), are cost-effective but may cross-react with other salicylates .

Q. How can researchers validate the physicochemical properties of this compound (e.g., solubility, stability)?

Methodological Answer: Solubility should be tested in polar (water, ethanol) and nonpolar solvents (hexane) via shake-flask methods at 25°C. Stability studies require accelerated degradation testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) confirm polymorphic stability .

Q. What experimental designs are suitable for assessing this compound’s stability under varying pH conditions?

Methodological Answer: Use a factorial design with pH (2–9) and temperature (25–40°C) as variables. Sample aliquots are analyzed at intervals using UV spectroscopy or HPLC. Degradation kinetics (zero-order vs. first-order) are modeled to identify pH-sensitive functional groups (e.g., ester bonds) .

Q. How can purity be rigorously verified for this compound batches?

Methodological Answer: Combine melting point analysis (sharp range ≤2°C), thin-layer chromatography (TLC) with salicylic acid standards, and NMR spectroscopy (integration of aromatic vs. aliphatic protons). Residual solvents are quantified via gas chromatography (GC) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., dosage, model organisms). For in vitro vs. in vivo discrepancies, validate using isotopic labeling to track metabolite interference. Orthogonal partial least squares-discriminant analysis (OPLS-DA) of metabolomic datasets can isolate Phenocoll-specific pathways .

Q. What pharmacokinetic models best describe this compound’s absorption and distribution in mammalian systems?

Methodological Answer: Compartmental modeling (e.g., two-compartment open model) with intravenous and oral dosing in rodents. Plasma concentration-time data are fitted using nonlinear regression (WinNonlin®). Transdermal absorption studies require Franz diffusion cells and stratum corneum lipid analysis to explain permeability variations .

Q. How can synergistic effects between this compound and NSAIDs be systematically evaluated?

Methodological Answer: Use isobolographic analysis in pain models (e.g., carrageenan-induced inflammation). Fixed-ratio combinations are tested for additive/synergistic interactions. Transcriptomic profiling (RNA-seq) identifies shared targets (e.g., COX-2 suppression) .

Q. What structural modifications enhance this compound’s selectivity for COX-2 over COX-1?

Methodological Answer: Molecular docking simulations (AutoDock Vina) guide alkyl chain elongation or halogen substitution. In vitro COX inhibition assays (colorimetric kits) validate selectivity. QSAR models correlate substituent electronegativity with binding affinity .

Q. How do metabolic pathways of this compound differ across species, and what are the implications for toxicity?

Methodological Answer: Comparative hepatocyte incubation studies (human vs. rodent) with UPLC-QTOF-MS metabolomics. Pathway enrichment analysis (KEGG) identifies species-specific phase I/II metabolism. Acute toxicity (LD50) is assessed in zebrafish embryos to prioritize in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.